

Application Notes and Protocols for Dosimetry Calculations of ⁶⁸Ga-NODAGA Radiopharmaceuticals

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Compound of Interest

Compound Name: (S)-NODAGA-tris(t-Bu ester)

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Introduction

Gallium-68 (⁶⁸Ga) labeled radiopharmaceuticals utilizing the NODAGA chelator have emerged as a significant class of agents for Positron Emission Tomography (PET) imaging in oncology and other diseases. The 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) chelator provides stable coordination for ⁶⁸Ga, allowing for the development of a wide range of targeted radiopharmaceuticals. Accurate determination of the radiation dosimetry of these agents is paramount for assessing their safety profile and for the planning of diagnostic and therapeutic applications. These application notes provide a comprehensive overview and standardized protocols for conducting dosimetry calculations for ⁶⁸Ga-NODAGA radiopharmaceuticals.

Core Concepts in Dosimetry for ⁶⁸Ga-NODAGA Radiopharmaceuticals

Internal dosimetry aims to quantify the absorbed radiation dose to various organs and tissues following the administration of a radiopharmaceutical. The fundamental principle is based on the Medical Internal Radiation Dose (MIRD) formalism, which calculates the absorbed dose by considering the amount of energy deposited by the radiation in a target organ from a source organ. For ⁶⁸Ga-labeled compounds, the short half-life of ⁶⁸Ga (approximately 68 minutes) influences the imaging time points and the overall radiation burden.^[1]

Key parameters in dosimetry calculations include:

- **Biodistribution:** The uptake, distribution, and clearance of the radiopharmaceutical in various organs and tissues over time.
- **Time-Activity Curves (TACs):** Plots of the concentration of radioactivity in an organ or tissue as a function of time.
- **Residence Time:** The total number of disintegrations of the radionuclide in a source organ.
- **S-values:** The mean absorbed dose to a target organ per unit of cumulated activity in a source organ.

The following sections provide detailed protocols and data for the dosimetry assessment of ⁶⁸Ga-NODAGA radiopharmaceuticals.

Quantitative Dosimetry Data

The following tables summarize the reported effective doses and organ-specific absorbed doses for various ⁶⁸Ga-NODAGA radiopharmaceuticals from clinical studies.

Table 1: Effective Dose for Various ⁶⁸Ga-NODAGA Radiopharmaceuticals

Radiopharmaceutical	Effective Dose (mSv/MBq)	Reference
⁶⁸ Ga-NODAGA-JR11 (OPS202)	0.024	[2]
⁶⁸ Ga-NODAGA-LM3	0.026 ± 0.003	[3]
⁶⁸ Ga-NODAGA-RGDyK	0.0193 (1-h voiding)	[4]
⁶⁸ Ga-NODAGA-Exendin-4	0.0071 ± 0.0007	[5]

Table 2: Absorbed Doses for Critical Organs (mGy/MBq)

Organ	68Ga-NODAGA-JR11 (OPS202)[2]	68Ga-NODAGA-LM3[3]	68Ga-NODAGA-RGDyK[4]	68Ga-NODAGA-Exendin-4[5]
Kidneys	0.168 ± 0.043	0.136 ± 0.041	0.150 ± 0.030	0.472 ± 0.102
Spleen	0.135 ± 0.076	0.160 ± 0.101	0.048 ± 0.010	-
Liver	0.049 ± 0.012	0.082 ± 0.038	0.052 ± 0.013	-
Urinary Bladder Wall	0.211 ± 0.042	0.283 ± 0.081	0.200 ± 0.040 (1-h voiding)	-
Red Marrow	-	-	0.016 ± 0.002	-

Note: Dosimetry values can vary based on patient population, imaging protocol, and calculation methodology.

Experimental Protocols

Protocol 1: Clinical Biodistribution Study for Dosimetry Assessment

This protocol outlines the procedure for acquiring the necessary data from human subjects to perform dosimetry calculations for a novel 68Ga-NODAGA radiopharmaceutical.

1. Patient Selection and Preparation:

- Recruit a cohort of healthy volunteers or patients with the relevant disease indication. The number of subjects should be sufficient for statistical power, typically ranging from 5 to 10 individuals.[2][4]
- Obtain informed consent and ensure institutional review board (IRB) or ethics committee approval.
- Instruct patients to be well-hydrated before and during the study to promote radiopharmaceutical clearance and reduce bladder dose.
- Patient preparation may vary depending on the specific target of the radiopharmaceutical (e.g., fasting for certain metabolic tracers).

2. Radiopharmaceutical Administration:

- Administer a known activity of the ^{68}Ga -NODAGA radiopharmaceutical intravenously. The injected activity is typically in the range of 150-200 MBq.[2][4]
- Record the exact time of injection and the precise amount of activity administered after correcting for residual activity in the syringe.

3. PET/CT Image Acquisition:

- Perform a series of whole-body PET/CT scans at multiple time points post-injection to characterize the pharmacokinetics of the tracer.
- Typical imaging time points for ^{68}Ga -based agents are immediately after injection (e.g., 10 minutes), at 1 hour, and at 2-3 hours post-injection.[4][6] For some tracers, dynamic imaging over the initial period may be performed.[6]
- The CT scan is used for attenuation correction and anatomical localization of radioactivity.

4. Image Analysis and Quantification:

- Reconstruct the PET images with appropriate corrections (e.g., attenuation, scatter, randoms).
- Co-register the PET and CT images.
- Draw volumes of interest (VOIs) over source organs (e.g., liver, kidneys, spleen, bladder, and total body) on the CT images and project them onto the PET images.[4][7]
- Determine the total activity in each source organ at each time point by multiplying the mean activity concentration within the VOI by the organ volume.

5. Time-Activity Curve Generation:

- For each source organ, plot the measured activity as a function of time.
- Fit the time-activity data to a suitable mathematical function (e.g., mono-exponential or bi-exponential) to generate time-activity curves (TACs).

6. Residence Time Calculation:

- Calculate the residence time (τ) for each source organ by integrating the TAC from time zero to infinity. This represents the total number of disintegrations in the organ.

Protocol 2: Dosimetry Calculation using OLINDA/EXM

This protocol describes the use of the OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) software, a widely used tool for internal dosimetry

calculations.^[4]^[8]

1. Software and Model Selection:

- Utilize OLINDA/EXM or a similar validated dosimetry software.
- Select the appropriate phantom model (e.g., adult male, adult female) that best represents the patient population.

2. Inputting Residence Times:

- Enter the calculated residence times for each source organ into the software.

3. Radionuclide Selection:

- Select Gallium-68 (68Ga) from the software's radionuclide library. The software contains the decay data and S-values for 68Ga.

4. Calculation of Absorbed Doses:

- The software will use the input residence times and the stored S-values to calculate the absorbed dose for each target organ.
- The general equation for the mean absorbed dose (D) to a target organ (r_k) is: $D(r_k) = \sum_h \tau(r_h) \times S(r_k \leftarrow r_h)$ where $\tau(r_h)$ is the residence time in the source organ (r_h) and $S(r_k \leftarrow r_h)$ is the S-value for the target organ from the source organ.

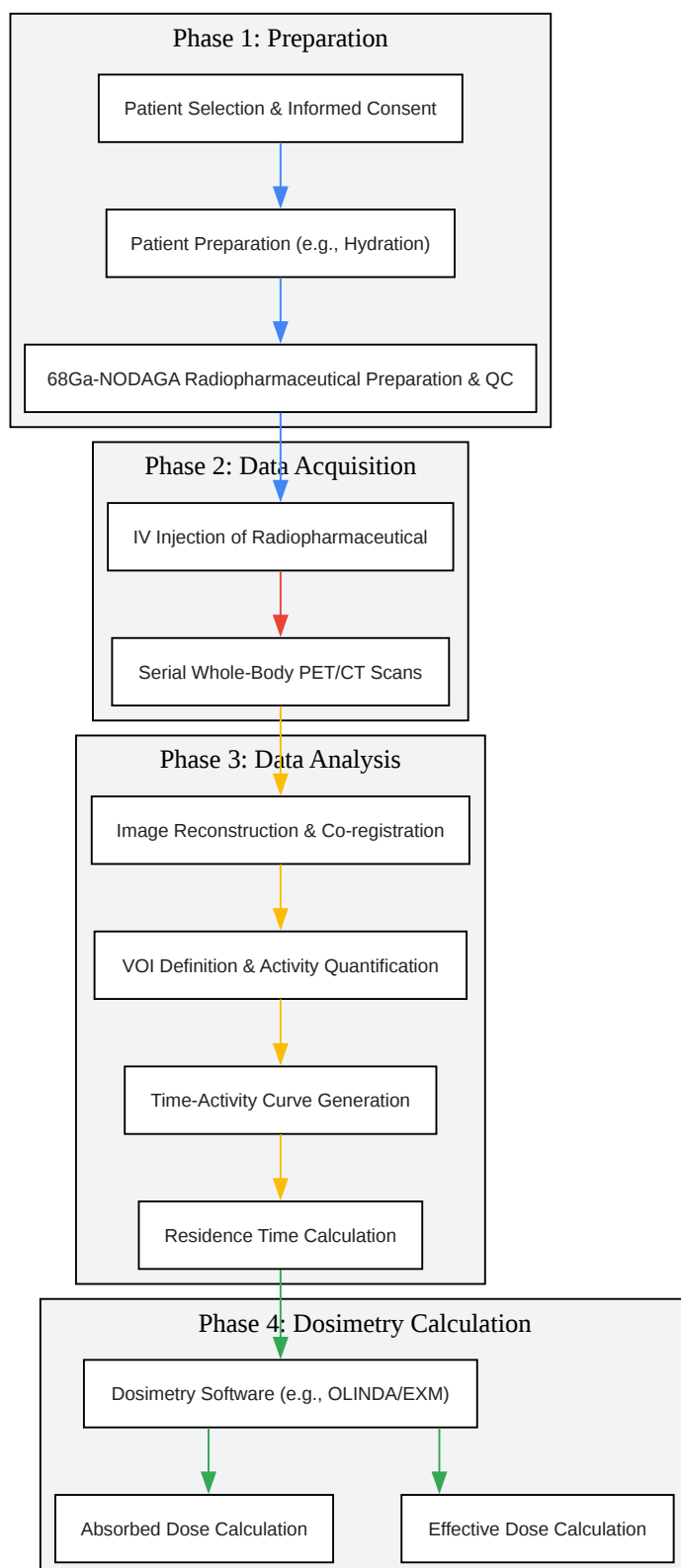
5. Calculation of Effective Dose:

- The software will also calculate the effective dose, which is a weighted sum of the equivalent doses to all specified tissues and organs. The tissue weighting factors are provided by the International Commission on Radiological Protection (ICRP).^[7]

6. Bladder Voiding Model:

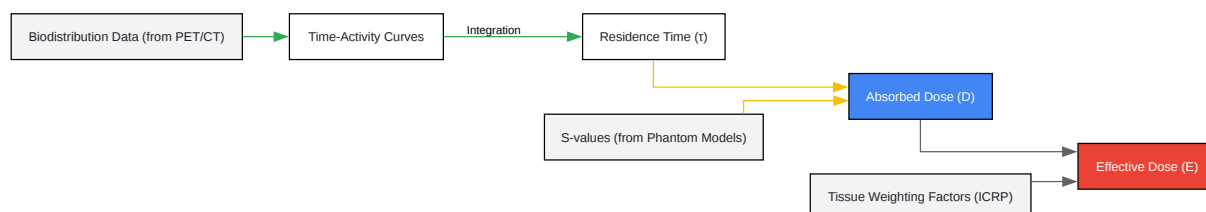
- For radiopharmaceuticals with significant renal excretion, the bladder wall receives a high radiation dose. It is important to apply a bladder voiding model (e.g., 1-hour or 2-hour voiding interval) to obtain a more realistic dose estimate.^[4]

Visualizations

Experimental Workflow for Clinical Dosimetry of ^{68}Ga -NODAGA Radiopharmaceuticals[Click to download full resolution via product page](#)

Caption: Workflow for a clinical dosimetry study of ^{68}Ga -NODAGA agents.

Logical Relationship for Dosimetry Calculation using the MIRD Formalism



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Caption: Logical flow of dosimetry calculation based on the MIRD formalism.

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